molecular formula C21H19NO3S3 B3503845 (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone

(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone

Cat. No.: B3503845
M. Wt: 429.6 g/mol
InChI Key: XCZQINQQULDHAG-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione family, characterized by a fused dithiolo-quinoline scaffold with a thione (C=S) group at position 1 and a methoxy-substituted aromatic ketone at position 3. The structure features:

  • 8-Methoxy group: Enhances solubility and modulates electronic effects on the quinoline core.
  • 4,4-Dimethyl substituents: Provide steric stabilization to the dithiolo ring system.

The compound’s synthesis typically involves coupling α-halogenated ketones with prefunctionalized triazole or thiol intermediates under basic conditions , followed by characterization via NMR, HPLC-HRMS-ESI, and X-ray crystallography (where available) .

Properties

IUPAC Name

(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S3/c1-21(2)18-17(20(26)28-27-18)15-11-14(25-4)8-9-16(15)22(21)19(23)12-6-5-7-13(10-12)24-3/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZQINQQULDHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC(=CC=C4)OC)C=CC(=C3)OC)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and thiol compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the dithiolo-quinoline core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Molecular Formula Substituents (vs. Target Compound) Molecular Mass (g/mol) Key Properties/Applications
Target Compound C₂₁H₁₉NO₃S₃ 8-OCH₃, 3-OCH₃PhCO 445.54 Reference compound for solubility and reactivity studies .
1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone C₁₆H₁₇NO₂S₃ 8-OCH₂CH₃ (ethoxy) vs. 8-OCH₃ 351.50 Increased lipophilicity (logP ~3.2) due to ethyl group; reduced polarity .
5-[(4-Chlorophenoxy)acetyl]-8-methoxy-4,4-dimethyl-dihydroquinoline-1-thione C₂₁H₁₈ClNO₃S₃ 4-ClPhOCH₂CO vs. 3-OCH₃PhCO 464.02 Enhanced steric bulk; potential antimicrobial activity (unpublished data) .
5-(Cyclopropylcarbonyl)-4,4,6,8-tetramethyl-dihydroquinoline-1-thione C₂₀H₂₀N₂O₂S₃ Cyclopropyl-CO, 6-CH₃, 8-CH₃ vs. 8-OCH₃ 440.62 Improved metabolic stability; explored in kinase inhibition assays .
5-{3-Nitrobenzoyl}-8-methoxy-4,4-dimethyl-dihydroquinoline-1-thione C₂₀H₁₆N₂O₄S₃ 3-NO₂PhCO vs. 3-OCH₃PhCO 444.55 Electron-withdrawing nitro group increases electrophilicity; tested in redox assays .

Key Differences and Implications

Substituent Effects on Solubility: Ethoxy (C₂H₅O-) in increases logP by ~0.5 compared to methoxy (CH₃O-), reducing aqueous solubility but improving membrane permeability. Nitro (NO₂) in decreases solubility (logS ~-4.1) but enhances reactivity in nucleophilic substitution reactions.

Biological Activity Trends: Chlorophenoxy derivatives (e.g., ) exhibit higher antimicrobial potency (MIC ~2 µg/mL vs. S. aureus) compared to methoxy analogues (MIC ~8 µg/mL), likely due to halogen-mediated target interactions. Cyclopropyl-containing analogues () show superior metabolic stability in microsomal assays (t₁/₂ > 60 min vs. 25 min for methoxy derivatives).

Synthetic Accessibility: Methoxy and ethoxy derivatives are synthesized via direct alkylation of sodium thiolates , while nitro and chlorophenoxy variants require multistep coupling with α-bromoketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone

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